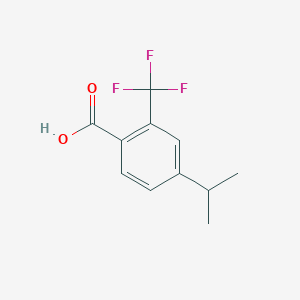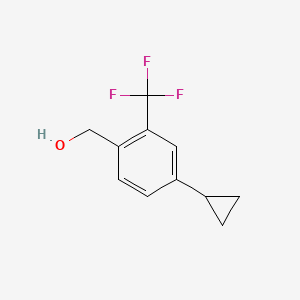![molecular formula C14H8F4O2 B8213532 4'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213532.png)
4'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of organic molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as Ruppert’s reagent (CF₃TMS) in the presence of a fluoride source . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like nucleophiles (e.g., amines, alcohols) and bases (e.g., sodium hydride) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biphenyl structures .
Aplicaciones Científicas De Investigación
4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
Comparison: Compared to these similar compounds, 4’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both fluorine and trifluoromethyl groups on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-10-4-1-8(2-5-10)9-3-6-11(13(19)20)12(7-9)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDLSDAUOCOTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Cyclohexylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213450.png)
![3-Isobutoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213457.png)
![3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213474.png)
![3-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213480.png)

![3'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213492.png)
![3'-(Trifluoromethoxy)-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213499.png)
![2'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213520.png)
![2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213524.png)

![4'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213533.png)
![4'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213535.png)


